molecular formula C10H14FNO B1407052 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine CAS No. 1500333-71-0

1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine

Cat. No.: B1407052
CAS No.: 1500333-71-0
M. Wt: 183.22 g/mol
InChI Key: YCNSDSAAFAUOOB-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves several steps. One common method includes the reaction of 4-(2-fluoroethoxy)benzaldehyde with methylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are possible, where the fluoroethoxy group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethoxybenzoic acid, while reduction could produce fluoroethoxyphenylmethanamine.

Scientific Research Applications

1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.

    Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine can be compared with other similar compounds, such as:

    1-[4-(2-Fluoroethoxy)phenyl]-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may alter its chemical properties and biological activity.

    1-[4-(2-Fluoroethoxy)phenyl]-N-methylpropanamine: The presence of a propyl group can affect its solubility and reactivity compared to the methyl derivative.

    1-[4-(2-Fluoroethoxy)phenyl]-N-methylbutanamine: The butyl group introduces additional steric hindrance, potentially impacting its interaction with molecular targets.

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Properties

IUPAC Name

1-[4-(2-fluoroethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-8-9-2-4-10(5-3-9)13-7-6-11/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSDSAAFAUOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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